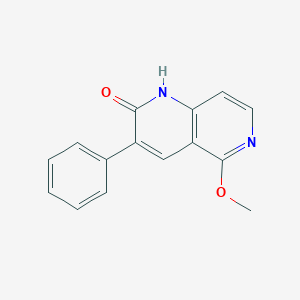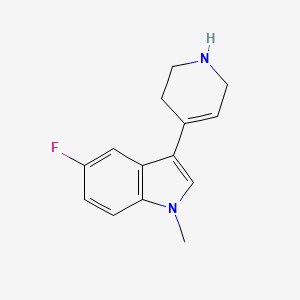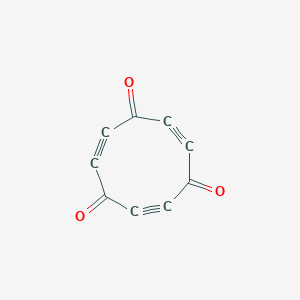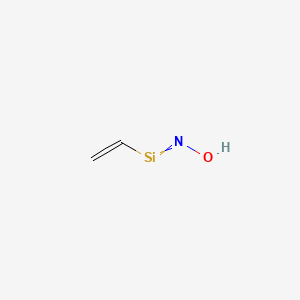![molecular formula C14H10ClN3O2 B12640297 1-[(4-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid CAS No. 920024-00-6](/img/structure/B12640297.png)
1-[(4-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common method involves the reaction of 4-chloropyridine with an appropriate indazole precursor under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process is designed to be cost-effective and environmentally friendly by minimizing the use of hazardous reagents and solvents .
化学反应分析
Types of Reactions
1-[(4-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
科学研究应用
1-[(4-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
作用机制
The mechanism of action of 1-[(4-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with nicotinic acetylcholine receptors, similar to other neonicotinoid compounds .
相似化合物的比较
Similar Compounds
Chlorantraniliprole: Another indazole derivative with similar structural features.
Thiacloprid: A neonicotinoid insecticide with a similar mechanism of action.
Indole Derivatives: Compounds with an indole ring structure that exhibit similar biological activities.
Uniqueness
1-[(4-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
属性
CAS 编号 |
920024-00-6 |
|---|---|
分子式 |
C14H10ClN3O2 |
分子量 |
287.70 g/mol |
IUPAC 名称 |
1-[(4-chloropyridin-3-yl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C14H10ClN3O2/c15-11-5-6-16-7-9(11)8-18-12-4-2-1-3-10(12)13(17-18)14(19)20/h1-7H,8H2,(H,19,20) |
InChI 键 |
MUBRFZPMCPUJIS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=C(C=CN=C3)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[3-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]carbamate](/img/structure/B12640223.png)
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylpentanoate](/img/structure/B12640227.png)
![N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine](/img/structure/B12640239.png)
![N-(3,4-dichlorophenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B12640242.png)
![Ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B12640246.png)
![2-[3,5-Bis(phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12640258.png)

![3-Amino-6-{4-Chloro-3-[(2,3-Difluorophenyl)sulfamoyl]phenyl}-N-Methylpyrazine-2-Carboxamide](/img/structure/B12640266.png)

![(3S)-3-(4-fluorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B12640278.png)
![3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole](/img/structure/B12640282.png)


